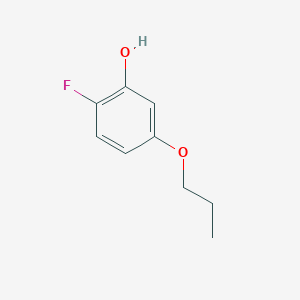

2-Fluoro-5-propoxyphenol

Description

Propriétés

IUPAC Name |

2-fluoro-5-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHBBIYXDRNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-propoxyphenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-Fluoro-5-propoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-Fluoro-5-propoxyphenol suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-propoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Fluoro-5-propoxyphenol can yield quinones, while reduction can produce hydroxy derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Fluoro-5-propoxyphenol is characterized by the presence of a fluorine atom and a propoxy group attached to a phenolic ring. Its molecular formula is with a molecular weight of approximately 182.21 g/mol. The unique substitution pattern influences its reactivity and interactions with biological targets, making it valuable in research.

Chemistry

- Building Block for Synthesis : 2-Fluoro-5-propoxyphenol serves as a key intermediate in the synthesis of more complex organic molecules and polymers. It can participate in various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the development of new chemical entities.

- Reactivity Studies : The presence of the fluorine atom enhances the compound's reactivity, allowing researchers to study its behavior under different conditions, which is crucial for developing new synthetic methodologies.

Biology

- Enzyme Interactions : The compound is utilized as a probe in biochemical assays to investigate enzyme kinetics and inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for studying metabolic pathways and drug interactions.

- Biochemical Assays : It has been employed in assays that assess the binding affinity of various ligands to enzyme active sites, contributing to the understanding of enzyme-substrate interactions.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring the potential of 2-Fluoro-5-propoxyphenol as an intermediate in drug synthesis, particularly for compounds targeting specific receptors or enzymes involved in disease processes.

- Anticancer Potential : Preliminary studies suggest that derivatives of 2-Fluoro-5-propoxyphenol may exhibit anticancer properties by inhibiting pathways critical for tumor growth. For instance, compounds with similar structures have demonstrated activity against vascular endothelial growth factor receptors (VEGFR), which are vital for angiogenesis in tumors.

Industry

- Specialty Chemicals : The compound is employed in producing specialty chemicals and agrochemicals due to its unique properties that enhance product performance. Its utility extends to applications in material science where it contributes to developing functional materials.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition effects of halogenated phenolic compounds on specific enzymes, 2-Fluoro-5-propoxyphenol was found to inhibit cytochrome P450 enzymes effectively. This inhibition was linked to alterations in metabolic pathways relevant to drug metabolism and toxicity profiles . The study highlighted how structural modifications could enhance selectivity towards particular enzyme isoforms.

Case Study 2: Anticancer Activity

A related compound demonstrated promising results against VEGFR-2 with an IC50 value of 0.093 µM, indicating strong potential for developing anticancer agents based on similar structural frameworks. This underscores the importance of exploring derivatives of 2-Fluoro-5-propoxyphenol in cancer research.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-propoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects: The nitro group (–NO₂) in 2-Fluoro-5-nitrophenol increases acidity (pKa ~4–5) compared to the propoxy group (–OCH₂CH₂CH₃), which reduces acidity due to its electron-donating nature .

- Reactivity: The pyridine ring in 2-Fluoro-5-(4-fluorophenyl)pyridine enhances stability against electrophilic substitution compared to phenolic analogs, making it a preferred scaffold in drug design .

Physicochemical Properties

- Solubility: The propoxy group in 2-Fluoro-5-propoxyphenol likely increases solubility in organic solvents (e.g., ethanol, DMSO) compared to nitro- or trifluoromethyl-substituted derivatives .

Activité Biologique

2-Fluoro-5-propoxyphenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Fluoro-5-propoxyphenol is characterized by the following chemical structure:

- Chemical Formula: C10H13F O2

- Molecular Weight: 182.21 g/mol

- IUPAC Name: 2-fluoro-5-propoxyphenol

The presence of a fluorine atom and a propoxy group contributes to its unique biological activity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. 2-Fluoro-5-propoxyphenol's structure allows it to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. Studies have shown that 2-Fluoro-5-propoxyphenol can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities of 2-Fluoro-5-propoxyphenol based on recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antiviral | Inhibits viral replication | |

| Cytotoxicity | Non-cytotoxic at therapeutic doses |

Study on Antiviral Activity

A recent study evaluated the antiviral effects of various phenolic compounds, including 2-Fluoro-5-propoxyphenol, against SARS-CoV-2. The compound demonstrated significant inhibition of viral replication in Vero cell lines, indicating its potential as an antiviral agent. The mechanism involved blocking essential interactions between the virus and host cell proteins, thereby preventing infection.

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective properties of 2-Fluoro-5-propoxyphenol in models of neuroinflammation. The results showed that the compound reduced markers of inflammation and oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases like Alzheimer's.

Q & A

Q. What strategies enhance regioselectivity during the synthesis of 2-Fluoro-5-propoxyphenol derivatives (e.g., acylated or glycosylated forms)?

- Methodology : Protect the phenolic –OH with tert-butyldimethylsilyl (TBDMS) groups before derivatization. Employ directing groups (e.g., boronic acids ) to control substitution patterns. Microwave-assisted synthesis reduces side reactions by shortening reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.